2-Pentyl-1H-benzimidazole
Overview
Description
2-Pentyl-1H-benzimidazole is an organic compound with the molecular formula C12H16N2 . It is a derivative of benzimidazole, a heterocyclic compound with a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .
Synthesis Analysis
The synthesis of 2-substituted benzimidazole derivatives, like 2-Pentyl-1H-benzimidazole, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Scientific Research Applications
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Anticancer Agents
- Field: Medical and Pharmaceutical Research
- Application: Benzimidazole derivatives have been intensively studied for use as a new generation of anticancer agents .
- Method: The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
- Results: The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity .
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Fungicides
- Field: Agriculture
- Application: Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides .
- Method: They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
- Results: The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .
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Antibacterial Agents
- Field: Medical and Pharmaceutical Research
- Application: Benzimidazole and its derivatives are known for their antibacterial properties .
- Method: The antibacterial properties can be enhanced by modifying the functional groups on the benzimidazole core structure .
- Results: The specific results or outcomes obtained are not mentioned in the source .
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Antihypertensives
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Antivirals
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Antifungals
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Proton Pump Inhibitors
- Field: Medical and Pharmaceutical Research
- Application: Benzimidazole derivatives such as pantoprazole, lansoprazole, esomeprazole, and ilaprazole are used as proton pump inhibitors .
- Method: These drugs work by reducing the production of stomach acid .
- Results: They are effective in treating conditions like gastroesophageal reflux disease (GERD), stomach and small intestine ulcers, and inflammation of the esophagus .
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Antihelminthics
- Field: Medical and Pharmaceutical Research
- Application: Benzimidazole derivatives such as mebendazole, albendazole, thiabendazole, and flubendazole are used as antihelminthics .
- Method: These drugs work by preventing worms from absorbing glucose, which they need to survive .
- Results: They are effective in treating a variety of worm infections .
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Antihistamines
- Field: Medical and Pharmaceutical Research
- Application: Benzimidazole derivatives such as astemizole and bilastine are used as antihistamines .
- Method: These drugs work by blocking the action of histamine, a substance in the body that causes allergic symptoms .
- Results: They are effective in treating allergy symptoms like runny nose, sneezing, itchy or watery eyes, and itching of the nose or throat .
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Antivirals
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Antihypertensives
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Analgesics
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Antitumor Agents
- Field: Medical and Pharmaceutical Research
- Application: Benzimidazole derivatives such as bendamustine, selumetinib, galeterone, and pracinostat are used as antitumor agents .
- Method: These drugs work by inhibiting the growth of tumor cells .
- Results: They are effective in treating various types of cancer .
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Antibacterial Agents
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Antifungal Agents
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Antiproliferative Agents
- Field: Medical and Pharmaceutical Research
- Application: 2-Phenyl substituted Benzimidazole derivatives have been tested for their antiproliferative activities .
- Method: These compounds were tested against A549, A498, HeLa, A375, and HepG2 cancer cell lines by MTT assay .
- Results: All compounds exhibited good to potent antiproliferative activity against all tested cancer cell lines .
Safety And Hazards
properties
IUPAC Name |
2-pentyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGJENONTDCXGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207231 | |
Record name | Benzimidazole, 2-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentyl-1H-benzimidazole | |
CAS RN |
5851-46-7 | |
Record name | 2-Pentyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5851-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazole, 2-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 2-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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